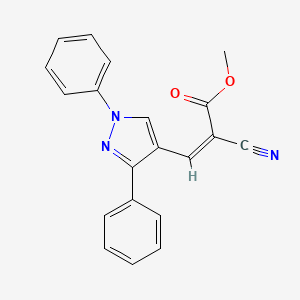
methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate, also known as MDPP, is a chemical compound that has drawn considerable attention from the scientific community due to its potential applications in various fields. MDPP is a derivative of pyrazole and has been synthesized using several methods. In
Aplicaciones Científicas De Investigación
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been investigated for its anti-inflammatory and anti-cancer properties. In material science, methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been used as a building block for the synthesis of new materials with unique properties. In catalysis, methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been used as a ligand for metal catalysis.
Mecanismo De Acción
The mechanism of action of methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate can inhibit the proliferation of cancer cells and induce apoptosis. methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has also been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α). In vivo studies have shown that methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate can reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate also has some limitations, including its poor solubility in water and limited availability.
Direcciones Futuras
There are several future directions for research on methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate. One direction is to investigate its potential as an anti-cancer agent. Another direction is to explore its use as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate and its potential applications in catalysis.
Métodos De Síntesis
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate can be synthesized using several methods. One of the most common methods involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate. Another method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide, followed by treatment with methyl iodide.
Propiedades
IUPAC Name |
methyl (Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-20(24)16(13-21)12-17-14-23(18-10-6-3-7-11-18)22-19(17)15-8-4-2-5-9-15/h2-12,14H,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUQGVWPIRDCZ-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

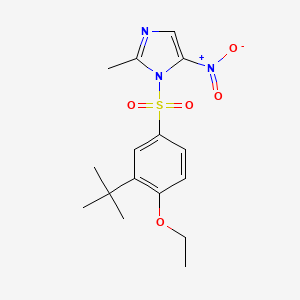
![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
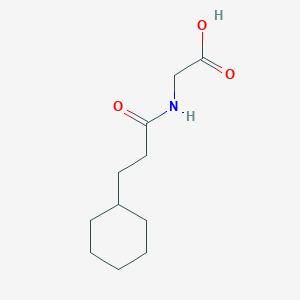
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
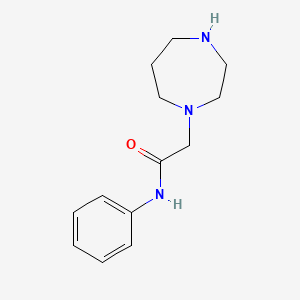
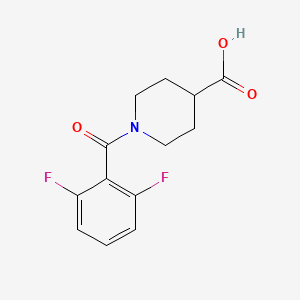

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)
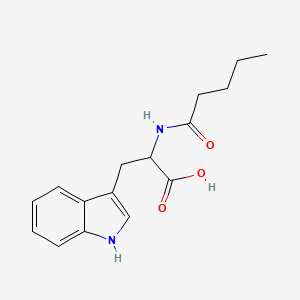
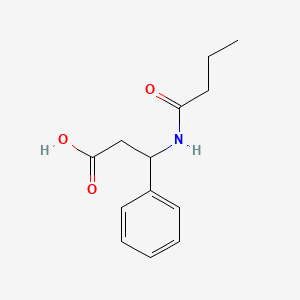
![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
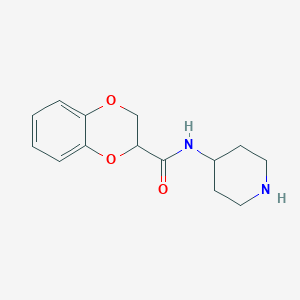
![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)